molecular formula C20H21N3O3 B4155808 (E)-3-[4-(diethylamino)-2-methoxyphenyl]-2-(3-nitrophenyl)prop-2-enenitrile

(E)-3-[4-(diethylamino)-2-methoxyphenyl]-2-(3-nitrophenyl)prop-2-enenitrile

Cat. No.: B4155808
M. Wt: 351.4 g/mol
InChI Key: WOZMHAACFDAHMB-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[4-(diethylamino)-2-methoxyphenyl]-2-(3-nitrophenyl)prop-2-enenitrile is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a diethylamino group, a methoxy group, and a nitrophenyl group attached to an acrylonitrile backbone. Its complex structure makes it a subject of interest in organic chemistry and material science.

Properties

IUPAC Name

(E)-3-[4-(diethylamino)-2-methoxyphenyl]-2-(3-nitrophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-4-22(5-2)18-10-9-16(20(13-18)26-3)11-17(14-21)15-7-6-8-19(12-15)23(24)25/h6-13H,4-5H2,1-3H3/b17-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZMHAACFDAHMB-BOPFTXTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(diethylamino)-2-methoxyphenyl]-2-(3-nitrophenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the reaction of 4-(diethylamino)-2-methoxybenzaldehyde with 3-nitrobenzyl cyanide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the acrylonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(diethylamino)-2-methoxyphenyl]-2-(3-nitrophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-[4-(diethylamino)-2-methoxyphenyl]-2-(3-nitrophenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of (E)-3-[4-(diethylamino)-2-methoxyphenyl]-2-(3-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound’s diethylamino group can interact with biological receptors, while the nitrophenyl group may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(dimethylamino)phenyl]-2-(3-methylphenyl)acrylonitrile
  • 3-[4-(dimethylamino)phenyl]-2-(3-methoxyphenyl)acrylonitrile
  • 3-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acrylonitrile

Uniqueness

(E)-3-[4-(diethylamino)-2-methoxyphenyl]-2-(3-nitrophenyl)prop-2-enenitrile is unique due to the presence of both diethylamino and nitrophenyl groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse chemical modifications and applications, making it a valuable compound in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-[4-(diethylamino)-2-methoxyphenyl]-2-(3-nitrophenyl)prop-2-enenitrile
Reactant of Route 2
(E)-3-[4-(diethylamino)-2-methoxyphenyl]-2-(3-nitrophenyl)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.